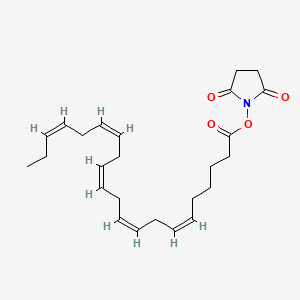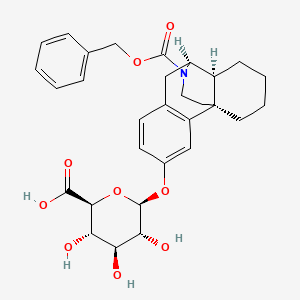
Axitinib Iodo Tetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axitinib Iodo Tetrahydropyran is a derivative of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The addition of the iodo and tetrahydropyran groups to Axitinib aims to enhance its pharmacological properties and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib Iodo Tetrahydropyran involves multiple steps, starting from the basic structure of Axitinib. The process typically includes:
Iodination: Introduction of the iodine atom into the Axitinib molecule. This can be achieved using reagents like iodine and potassium iodide in the presence of an oxidizing agent.
Tetrahydropyran Formation: The tetrahydropyran ring is introduced through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Axitinib Iodo Tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.
Wissenschaftliche Forschungsanwendungen
Axitinib Iodo Tetrahydropyran has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of halogenation and ring formation on pharmacological properties.
Biology: Investigated for its potential to inhibit angiogenesis and tumor growth in various cancer models.
Medicine: Explored as a therapeutic agent for advanced renal cell carcinoma and other cancers.
Industry: Utilized in the development of new kinase inhibitors with improved efficacy and safety profiles.
Wirkmechanismus
Axitinib Iodo Tetrahydropyran exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks angiogenesis, tumor growth, and metastasis. The compound’s molecular targets include the vascular endothelial growth factor receptors, which play a crucial role in the formation of new blood vessels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vorolanib: Another tyrosine kinase inhibitor with similar anti-angiogenic properties.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.
Uniqueness
Axitinib Iodo Tetrahydropyran is unique due to its enhanced potency and selectivity for VEGFRs compared to other similar compounds. The addition of the iodo and tetrahydropyran groups improves its pharmacokinetic properties and efficacy in inhibiting angiogenesis and tumor growth .
Eigenschaften
Molekularformel |
C19H20IN3O |
|---|---|
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
6-iodo-1-(oxan-2-yl)-3-(2-pyridin-2-ylethyl)indazole |
InChI |
InChI=1S/C19H20IN3O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7,9,11,13,19H,2,4,6,8,10,12H2 |
InChI-Schlüssel |
WSSOYLTZYAZWII-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)CCC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Methyloxy)phenyl]-3-oxobutanenitrile](/img/structure/B13848560.png)
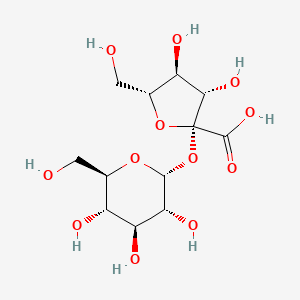

![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
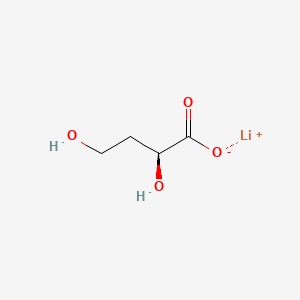
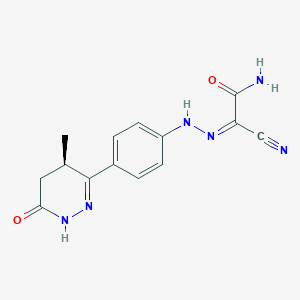
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)

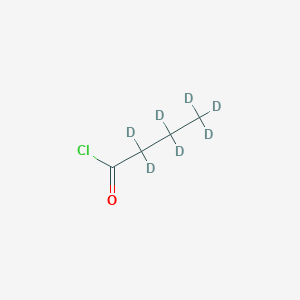
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
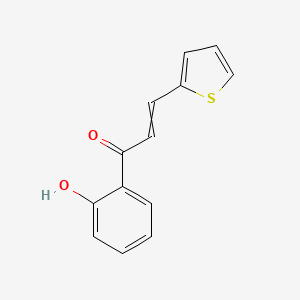
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
